(5Z)-3-benzyl-5-{[5-(4-bromophenyl)furan-2-yl]methylidene}-4-thioxo-1,3-thiazolidin-2-one
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Overview
Description
(5Z)-3-benzyl-5-{[5-(4-bromophenyl)furan-2-yl]methylidene}-4-thioxo-1,3-thiazolidin-2-one is a complex organic compound that belongs to the thiazolidinone family. This compound is characterized by its unique structure, which includes a thiazolidinone ring, a furan ring, and a bromophenyl group. It has garnered interest in various fields of scientific research due to its potential biological and chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (5Z)-3-benzyl-5-{[5-(4-bromophenyl)furan-2-yl]methylidene}-4-thioxo-1,3-thiazolidin-2-one typically involves multi-step organic reactions. One common method includes the condensation of 4-bromobenzaldehyde with furan-2-carbaldehyde in the presence of a base to form the intermediate compound. This intermediate is then reacted with thiosemicarbazide under acidic conditions to yield the final thiazolidinone product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
(5Z)-3-benzyl-5-{[5-(4-bromophenyl)furan-2-yl]methylidene}-4-thioxo-1,3-thiazolidin-2-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The bromophenyl group allows for nucleophilic substitution reactions, where the bromine atom can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, typically in anhydrous solvents.
Substitution: Nucleophiles like amines, thiols, or alkoxides, often in polar aprotic solvents.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction could lead to the formation of alcohols or amines.
Scientific Research Applications
(5Z)-3-benzyl-5-{[5-(4-bromophenyl)furan-2-yl]methylidene}-4-thioxo-1,3-thiazolidin-2-one has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as an antimicrobial or anticancer agent.
Medicine: Explored for its therapeutic potential in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of (5Z)-3-benzyl-5-{[5-(4-bromophenyl)furan-2-yl]methylidene}-4-thioxo-1,3-thiazolidin-2-one involves its interaction with specific molecular targets. The compound may inhibit enzymes or disrupt cellular processes by binding to active sites or altering protein structures. The exact pathways and targets can vary depending on the specific application and biological context.
Comparison with Similar Compounds
Similar Compounds
Thiazolidinones: Compounds with similar thiazolidinone rings but different substituents.
Furan Derivatives: Compounds containing furan rings with various functional groups.
Bromophenyl Compounds: Molecules with bromophenyl groups attached to different core structures.
Uniqueness
(5Z)-3-benzyl-5-{[5-(4-bromophenyl)furan-2-yl]methylidene}-4-thioxo-1,3-thiazolidin-2-one stands out due to its unique combination of structural features, which confer specific chemical reactivity and biological activity
Properties
Molecular Formula |
C21H14BrNO2S2 |
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Molecular Weight |
456.4 g/mol |
IUPAC Name |
(5Z)-3-benzyl-5-[[5-(4-bromophenyl)furan-2-yl]methylidene]-4-sulfanylidene-1,3-thiazolidin-2-one |
InChI |
InChI=1S/C21H14BrNO2S2/c22-16-8-6-15(7-9-16)18-11-10-17(25-18)12-19-20(26)23(21(24)27-19)13-14-4-2-1-3-5-14/h1-12H,13H2/b19-12- |
InChI Key |
LBXJVOKZDSNETB-UNOMPAQXSA-N |
Isomeric SMILES |
C1=CC=C(C=C1)CN2C(=S)/C(=C/C3=CC=C(O3)C4=CC=C(C=C4)Br)/SC2=O |
Canonical SMILES |
C1=CC=C(C=C1)CN2C(=S)C(=CC3=CC=C(O3)C4=CC=C(C=C4)Br)SC2=O |
Origin of Product |
United States |
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